Indolaprilat ACE Inhibition Potency (IC50) Relative to Enalaprilat, Perindoprilat, and Trandolaprilat
Indolaprilat inhibits guinea-pig serum ACE with an IC50 of 2.6 nM, demonstrating high potency within the diacid subclass [1]. This value places it in a comparable range to perindoprilat (IC50 1.2–3.2 nM) [2] and trandolaprilat (IC50 1.35 nM in rat aorta) [3], but it is substantially more potent than enalaprilat, which exhibits an IC50 of 240 nM in the same aortic tissue assay [3].
| Evidence Dimension | ACE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Indolaprilat: IC50 = 2.6 nM (guinea-pig serum) |
| Comparator Or Baseline | Enalaprilat: IC50 = 240 nM (rat aorta); Perindoprilat: IC50 = 1.2–3.2 nM; Trandolaprilat: IC50 = 1.35 nM (rat aorta) |
| Quantified Difference | Indolaprilat is ~92-fold more potent than enalaprilat in aortic ACE inhibition; potency is within ~2-fold of trandolaprilat and perindoprilat. |
| Conditions | In vitro ACE activity assays using purified enzyme, guinea-pig serum, or isolated rat aortic tissue. |
Why This Matters
This potency profile supports selection of indolaprilat for studies requiring robust ACE inhibition comparable to leading diacids, while avoiding the markedly lower potency of enalaprilat.
- [1] Ryan MJ, Boucher DM, Cohen DM, et al. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor. J Pharmacol Exp Ther. 1984;228(2):312-8. View Source
- [2] Pascard C, Guilhem J, Vincent M, et al. Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships. J Med Chem. 1991;34(2):663-9. View Source
- [3] Chevillard C, Jouquey S, Mathieu MN, et al. Compared properties of trandolapril, enalapril, and their diacid metabolites. J Cardiovasc Pharmacol. 1994;23(Suppl 4):S11-5. View Source
